molecular formula C21H16F3NO2 B4798890 2,2-Diphenyl-N-(4-(trifluoromethoxy)phenyl)ethanamide CAS No. 6129-84-6

2,2-Diphenyl-N-(4-(trifluoromethoxy)phenyl)ethanamide

Cat. No.: B4798890
CAS No.: 6129-84-6
M. Wt: 371.4 g/mol
InChI Key: UOUDRWOHTSRSGD-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-(4-(trifluoromethoxy)phenyl)ethanamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of two phenyl groups and a trifluoromethoxy group attached to a phenyl ring, making it a compound of interest in various scientific fields.

Mechanism of Action

Target of Action

The primary target of 2,2-diphenyl-N-[4-(trifluoromethoxy)phenyl]acetamide is currently unknown. Compounds with similar structures have been found to interact with certain receptors

Mode of Action

It is likely that it interacts with its targets in a manner similar to other compounds in its class .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-N-(4-(trifluoromethoxy)phenyl)ethanamide typically involves the reaction of 2,2-diphenylacetic acid with 4-(trifluoromethoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-N-(4-(trifluoromethoxy)phenyl)ethanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2,2-Diphenyl-N-(4-(trifluoromethoxy)phenyl)ethanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Diphenyl-N-(4-methoxyphenyl)ethanamide
  • 2,2-Diphenyl-N-(4-fluorophenyl)ethanamide
  • 2,2-Diphenyl-N-(4-chlorophenyl)ethanamide

Uniqueness

2,2-Diphenyl-N-(4-(trifluoromethoxy)phenyl)ethanamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

2,2-diphenyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3NO2/c22-21(23,24)27-18-13-11-17(12-14-18)25-20(26)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUDRWOHTSRSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366390
Record name 2,2-DIPHENYL-N-(4-(TRIFLUOROMETHOXY)PHENYL)ETHANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6129-84-6
Record name 2,2-DIPHENYL-N-(4-(TRIFLUOROMETHOXY)PHENYL)ETHANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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